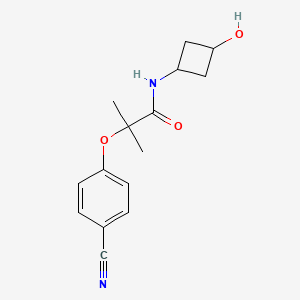
2-(4-cyanophenoxy)-N-(3-hydroxycyclobutyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyanophenoxy)-N-(3-hydroxycyclobutyl)-2-methylpropanamide, also known as BMS-986177, is a small molecule drug that has shown potential in treating various diseases. It is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in regulating immune cell migration.
作用機序
2-(4-cyanophenoxy)-N-(3-hydroxycyclobutyl)-2-methylpropanamide is a selective antagonist of S1P1, which is a G protein-coupled receptor that is expressed on the surface of immune cells. S1P1 plays a crucial role in regulating immune cell migration, and its activation by sphingosine-1-phosphate (S1P) leads to the egress of lymphocytes from lymphoid organs. By blocking the activity of S1P1, this compound inhibits the migration of immune cells to sites of inflammation, thereby reducing the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the immune system. In preclinical studies, the compound has been shown to reduce the number of lymphocytes in the blood and lymphoid organs, indicating that it inhibits the egress of lymphocytes from these organs. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
実験室実験の利点と制限
2-(4-cyanophenoxy)-N-(3-hydroxycyclobutyl)-2-methylpropanamide has several advantages for use in lab experiments. It is a highly selective antagonist of S1P1, which makes it a valuable tool for studying the role of this receptor in immune cell migration. The compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of 2-(4-cyanophenoxy)-N-(3-hydroxycyclobutyl)-2-methylpropanamide. One area of research is the potential use of the compound in the treatment of autoimmune diseases, such as multiple sclerosis and psoriasis. Another area of research is the investigation of the role of S1P1 in cancer progression, and the potential use of this compound in cancer therapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify any potential side effects of the compound.
合成法
The synthesis of 2-(4-cyanophenoxy)-N-(3-hydroxycyclobutyl)-2-methylpropanamide involves a multi-step process that starts with the reaction of 2-chloro-4-cyanophenol with cyclobutane carboxylic acid. The resulting product is then treated with 2-methylpropanoyl chloride to obtain the final compound. The synthesis of this compound has been reported in several scientific publications, and the compound has been synthesized on a large scale for further research.
科学的研究の応用
2-(4-cyanophenoxy)-N-(3-hydroxycyclobutyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of multiple sclerosis, psoriasis, and inflammatory bowel disease. The compound has also been investigated for its potential use in cancer therapy, as S1P1 has been implicated in the regulation of tumor growth and metastasis.
特性
IUPAC Name |
2-(4-cyanophenoxy)-N-(3-hydroxycyclobutyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,14(19)17-11-7-12(18)8-11)20-13-5-3-10(9-16)4-6-13/h3-6,11-12,18H,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRAPCCNISQDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CC(C1)O)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
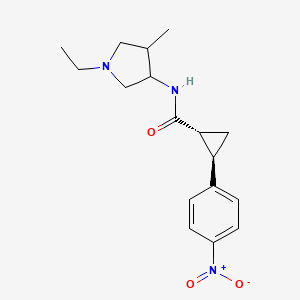
![(1R,2R)-2-(4-chlorophenyl)-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7337761.png)
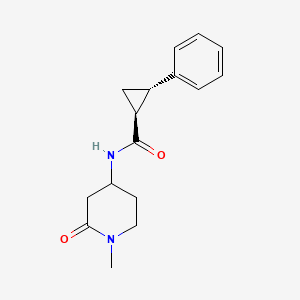
![N-cyclopropyl-N-[[1-[(1S,2S)-2-phenylcyclopropanecarbonyl]pyrrolidin-2-yl]methyl]acetamide](/img/structure/B7337769.png)
![(2R,3S)-2-[1-(2-cyclohexyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]oxolane-3-carboxamide](/img/structure/B7337781.png)
![(2S)-1-[3-(3-chlorophenyl)azetidin-1-yl]-2-(dimethylamino)-3-methylbutan-1-one](/img/structure/B7337789.png)
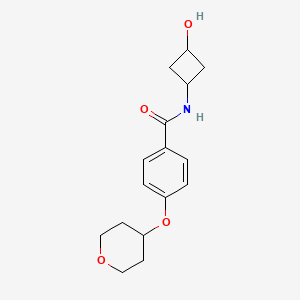
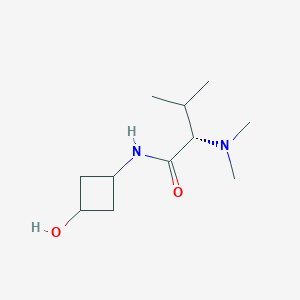
![(3aS,7aR)-5-[3-(1H-indol-3-yl)propanoyl]-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7337824.png)

![N-[(1S)-2,2-dimethylcyclopropyl]-4-methylsulfonylbenzamide](/img/structure/B7337841.png)
![2-fluoro-N-[(2S)-1-[2-(fluoromethyl)morpholin-4-yl]-1-oxopropan-2-yl]benzenesulfonamide](/img/structure/B7337847.png)
![1-(3-chlorophenyl)-N-[(1S)-2,2-dimethylcyclopropyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B7337853.png)
![3-chloro-2-methyl-N-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]benzamide](/img/structure/B7337857.png)
